5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide
Overview
Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry. Sulfonamides have a sulfur atom bonded to an oxygen atom and an amine group, hence the name .
Molecular Structure Analysis
The compound has a trifluoromethyl group (-CF3), a phenylsulfonyl group (-PhSO2-), and a piperidin-4-yl group. The trifluoromethyl group is known for its high electronegativity and the ability to form stable compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and electronegativity .Scientific Research Applications
Synthesis and Bioactivity
Cholinesterase Inhibitors : Derivatives of this compound have shown promising activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, indicating potential for treating diseases like Alzheimer's (Khalid, 2012).
Lipoxygenase Enzyme Inhibition : Certain derivatives have been evaluated against lipoxygenase (LOX) enzymes. Most compounds showed promising activity, though a few were inactive against these enzymes, which are involved in inflammatory processes (Khalid et al., 2014).
Antibacterial Properties : Research indicates that N-substituted derivatives show moderate to talented activity against Gram-negative and Gram-positive bacteria, suggesting potential as antibacterial agents (Khalid et al., 2016).
Pharmacological Applications
Phospholipase A2 Inhibitors : Some benzenesulfonamide derivatives have been found to inhibit membrane-bound phospholipase A2, which could be relevant in reducing myocardial infarction size in coronary occluded rats (Oinuma et al., 1991).
Serotonin Receptor Antagonists : Derivatives of this compound have shown potent ligand properties for the 5-HT7 receptor with antagonistic characteristics, suggesting potential applications in mental health and CNS disorders (Zajdel et al., 2012).
Anti-Inflammatory and Anticancer Activities : Novel derivatives have exhibited significant anti-inflammatory activity in in vivo models, with some showing potential as anticancer agents due to their activity against human tumor cell lines (Mustafa et al., 2016).
Chemical Synthesis and Analysis
Stereochemical Synthesis : Research has been conducted on the efficient synthesis of trisubstituted piperidines, demonstrating the compound's versatility in chemical synthesis (Harris & Padwa, 2002).
Molecular-Electronic Structure : Studies on isomeric forms of related compounds provide insights into the molecular-electronic structure and kinetic properties, which are important for understanding the compound's chemical behavior (Rublova et al., 2017).
Future Directions
properties
IUPAC Name |
5-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-7-6-15(28(24,25)14-4-2-1-3-5-14)12-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBGJNVZJBVPLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587395 | |
Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(phenylsulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzenesulfonamide | |
CAS RN |
915759-45-4 | |
Record name | 5-(Benzenesulfonyl)-N-(piperidin-4-yl)-2-(trifluoromethyl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90587395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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